Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)
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Overview
Description
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) is a cyclic peptide composed of nine amino acids: D-phenylalanine, histidine, tryptophan, alanine, valine, glycine, histidine, leucine, and leucine. Cyclic peptides are known for their structural rigidity and stability, which make them interesting candidates for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups are removed to allow for the next coupling step.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods: Industrial production of cyclic peptides like Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of histidine and tryptophan.
Reduction: Reductive conditions can reduce disulfide bonds if present.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a molecular scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to these targets. The pathways involved may include:
Receptor Binding: The peptide can bind to cell surface receptors, modulating signaling pathways.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Membrane Interaction: The peptide may interact with cell membranes, affecting their integrity and function.
Comparison with Similar Compounds
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) can be compared to other cyclic peptides such as:
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-ile): Similar structure but with isoleucine instead of leucine.
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-met): Contains methionine, which introduces different chemical properties.
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-phe): Phenylalanine at the end, affecting its hydrophobicity.
The uniqueness of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) lies in its specific amino acid sequence, which imparts distinct structural and functional properties.
Properties
IUPAC Name |
(3S,6S,9S,12S,15R,18S,21S,24S)-15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70)/t32-,39-,40-,41+,42-,43-,44-,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWICBJULPNZMO-AGTGWIOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72N14O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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